![molecular formula C22H20N4O2S2 B2487729 (4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 1172788-39-4](/img/structure/B2487729.png)
(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a class of chemicals that have been studied for their various biological activities. The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, for instance, have been identified as new anti-mycobacterial chemotypes, highlighting the interest in this type of compound for therapeutic uses. Such compounds are synthesized and evaluated for potential activities, including antimicrobial and cytotoxic activities, and for their interaction with biological targets (Pancholia et al., 2016).
Synthesis Analysis
The synthesis of such compounds involves various chemical reactions, including reactions with N-substituted benzyl piperazine and the use of reagents like 1-ethyl-3-[3-(dimethylamino)propyl]carbodiimide hydrochloride (EDCl) and 1-hydroxybenzotriazole (HOBt) in appropriate solvents. These processes lead to the creation of structurally diverse compounds that can be further modified and tested for their biological activities (Mhaske et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds in this category has been characterized using various spectroscopic techniques such as IR, NMR, and X-ray diffraction studies. The structures often feature distinct conformational aspects like chair conformations for piperazine rings and planar conformations for benzisoxazole rings, contributing to their biological activities (Prasad et al., 2018).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, altering their structure and biological activities. The chemical properties are influenced by their molecular framework and substituents, which can lead to different biological outcomes. For example, the presence of the methylthio group and the piperazin-1-yl moiety can significantly influence their interaction with biological targets (Byrappa et al., 2017).
Scientific Research Applications
Anti-mycobacterial Activity
One notable application of the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, which closely relates to the chemical structure of interest, is its anti-mycobacterial chemotype properties. A study conducted by Pancholia et al. (2016) synthesized and evaluated thirty-six structurally diverse benzo[d]thiazole-2-carboxamides for their potential anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. The study found that seventeen compounds exhibited significant anti-mycobacterial potential with minimal inhibitory concentrations (MICs) in the low μM range, indicating a promising avenue for tuberculosis treatment research (Pancholia et al., 2016).
Antimicrobial Activity
Another research application of similar compounds involves their antimicrobial properties. Patel et al. (2011) reported on the synthesis and evaluation of new pyridine derivatives, including compounds with benzothiazole and piperazine components, for their in vitro antimicrobial activity. The synthesized compounds showed variable and modest activity against investigated strains of bacteria and fungi, indicating their potential as antimicrobial agents (Patel et al., 2011).
Antiproliferative and Apoptotic Agents
Compounds structurally related to "(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone" have also been studied for their antiproliferative and apoptotic effects. A study by Byrappa et al. (2017) synthesized isoxazoline derivatives linked via piperazine to 2-benzoisothiazoles and evaluated them for cytotoxic activity on tumor cells. Several compounds demonstrated potent cytotoxic and antineoplastic activities, highlighting their potential as cancer therapeutic agents (Byrappa et al., 2017).
Antiviral and Antimicrobial Activities
Reddy et al. (2013) focused on the synthesis and evaluation of new urea and thiourea derivatives of piperazine doped with Febuxostat for their antiviral and antimicrobial activities. The study revealed compounds exhibiting promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity, indicating their relevance in agricultural and pharmaceutical applications (Reddy et al., 2013).
properties
IUPAC Name |
[4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S2/c1-29-18-8-5-9-19-20(18)23-22(30-19)26-12-10-25(11-13-26)21(27)16-14-17(28-24-16)15-6-3-2-4-7-15/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREWDCLHFFRAQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=NOC(=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

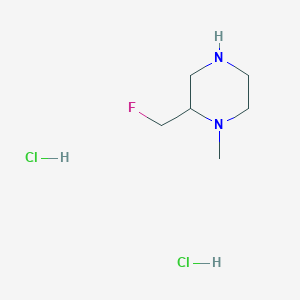
![N1-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2487647.png)
![(2,2-Difluoroethyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B2487649.png)
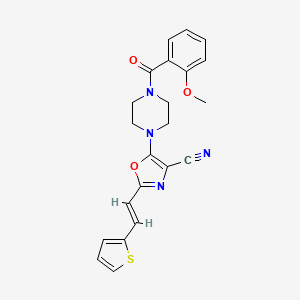
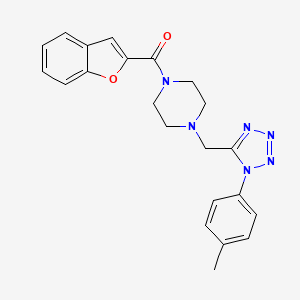
![3-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile](/img/structure/B2487652.png)
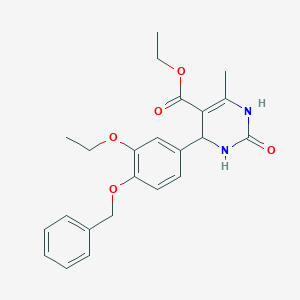
![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2487655.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2487656.png)
![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2487657.png)
![Ethyl (1-{[(2-methoxyphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2487659.png)
![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2487662.png)
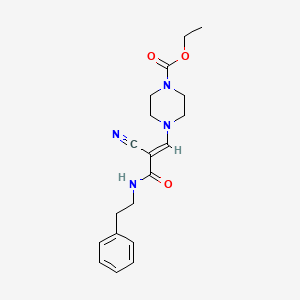
![5-[(3-Fluorophenyl)amino]-5-oxopentanoic acid](/img/structure/B2487669.png)